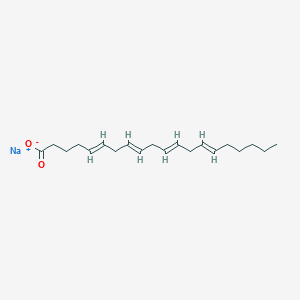

Arachidonic Acid (sodium salt)

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H31NaO2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6+,10-9+,13-12+,16-15+; |

InChI Key |

DDMGAAYEUNWXSI-RNQKAMQASA-M |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action and Experimental Application of Arachidonic Acid Sodium Salt

This guide details the mechanism of action, physicochemical properties, and experimental application of Arachidonic Acid (AA) Sodium Salt. It is designed for researchers requiring high-fidelity control over lipid signaling workflows.

Executive Summary

Arachidonic Acid Sodium Salt (Sodium Arachidonate) is the water-soluble, ionic form of arachidonic acid (20:4, n-6), a polyunsaturated fatty acid (PUFA) central to cellular inflammation and signaling. Unlike its free acid counterpart, which requires organic solvents (DMSO/Ethanol) for solubilization, the sodium salt dissociates directly in aqueous physiological buffers. This unique property allows researchers to study lipid signaling without the confounding effects of solvent vehicles on ion channels or membrane fluidity.

Upon administration, its mechanism of action bifurcates into two distinct pathways:

-

Metabolic Conversion: Transformation via COX, LOX, and CYP450 enzymes into bioactive eicosanoids.[1][2]

-

Direct Signaling: Modulation of ion channels (Kv, Nav), activation of Protein Kinase C (PKC), and alteration of membrane biophysics.

Physicochemical Core: The "Salt" Advantage

The choice of the sodium salt form is a strategic experimental decision. Free arachidonic acid is an oil with poor water solubility, often necessitating vehicles that can permeabilize membranes or alter channel gating.

Solubility & Dissociation Dynamics

-

Dissociation: In aqueous media (pH 7.4), sodium arachidonate dissociates into Na+ and the arachidonate anion.

-

Micellar Formation: Above critical micelle concentrations (CMC), arachidonate forms micelles. At physiological concentrations (<100 µM), it exists largely as monomers or bound to albumin/proteins.

-

pKa Considerations: The pKa of arachidonic acid is ~8.[3]0. At pH 7.4, a dynamic equilibrium exists between the ionized form (soluble) and the protonated free acid (lipophilic), facilitating rapid membrane insertion.

Critical Stability Warning

Oxidation Risk: The methylene-interrupted double bonds are highly susceptible to auto-oxidation, forming hydroperoxides that degrade into reactive aldehydes (e.g., 4-HNE).

-

Protocol Requirement: All solutions must be prepared in deoxygenated buffers (purged with Argon/Nitrogen) and used immediately.

Core Mechanism I: The Eicosanoid Cascade (Metabolic)

Once intracellular, exogenous arachidonate bypasses the rate-limiting step of phospholipase A2 (PLA2) release, directly flooding metabolic enzymes.

The Enzymatic Triad

-

Cyclooxygenase (COX-1/2): Converts AA into PGG2/PGH2, precursors for Prostaglandins (inflammation/pain) and Thromboxanes (platelet aggregation).[2][4]

-

Lipoxygenase (5/12/15-LOX): Generates Leukotrienes (chemotaxis) and HETEs.[2]

-

Cytochrome P450 (CYP450): Produces Epoxyeicosatrienoic acids (EETs) and 20-HETE, critical regulators of vascular tone and ion transport.[5]

Visualization: The Metabolic Cascade

Figure 1: The metabolic divergence of exogenous Sodium Arachidonate. Note that exogenous addition bypasses the PLA2 regulatory checkpoint.

Core Mechanism II: Direct Signaling & Biophysics

Beyond metabolism, the arachidonate anion itself acts as a potent lipid ligand and membrane modulator.

A. Ion Channel Modulation

Arachidonic acid directly interacts with channel proteins or alters the lipid bilayer tension to gate channels.[6]

-

Inhibition: Blocks Voltage-gated Sodium Channels (Nav) and Kv channels (e.g., Kv1.1, Kv4), reducing neuronal excitability.

-

Activation: Potentiates TREK/TRAAK (Two-pore domain K+ channels) and TRPV4, leading to hyperpolarization or calcium influx depending on the context.

B. PKC Activation (The "Synergy" Mechanism)

AA acts as a second messenger for Protein Kinase C (PKC).[7]

-

Mechanism: It binds to the regulatory domain of PKC (subtypes

), increasing its affinity for -

Outcome: Synergistic activation of PKC even at resting

levels, leading to phosphorylation of substrates like GAP-43 (neuronal plasticity).[7]

C. Membrane Biophysics & Apoptosis[10]

-

Lipid Raft Disruption: AA insertion increases membrane fluidity, disrupting Toll-like Receptor 4 (TLR4) dimerization and downstream immune signaling.

-

Ceramide Generation: High concentrations activate neutral sphingomyelinase (nSMase), hydrolyzing sphingomyelin into ceramide, which triggers apoptosis.

Visualization: Direct Signaling Pathways

Figure 2: Non-metabolic signaling pathways activated by direct interaction with Sodium Arachidonate.

Experimental Protocol: Preparation & Treatment

This protocol ensures the delivery of non-oxidized, bioactive arachidonate.

Materials

-

Arachidonic Acid Sodium Salt (Sigma-Aldrich/Cayman Chemical, >98% purity).

-

Solvent: Deionized water or PBS (pH 7.4), degassed with Argon or Nitrogen for 15 mins.

-

Storage: -20°C or -80°C under inert gas.

Step-by-Step Workflow

-

Reconstitution:

-

Dissolve sodium arachidonate in degassed water to a stock concentration of 10–50 mM .

-

Note: The solution should be clear/colorless. Yellowing indicates oxidation; discard immediately.

-

-

Dilution:

-

Dilute stock into culture media or physiological buffer immediately prior to use.

-

Working Concentration:

-

Signaling Studies: 5 – 50 µM.

-

Toxicity/Apoptosis Studies: 50 – 200 µM.

-

-

-

Treatment:

-

Add to cell culture.[8] Incubate for 15–30 mins for acute signaling (phosphorylation) or 12–24 hours for metabolic/apoptotic endpoints.

-

-

Control:

-

Use a vehicle control (water/PBS) and a "Fatty Acid Control" (e.g., Sodium Linoleate) to rule out non-specific lipid effects.

-

Data Summary: Concentration vs. Effect

| Concentration | Primary Effect | Mechanism |

| 1 – 10 µM | Ion Channel Modulation | Direct binding / Membrane tension |

| 10 – 50 µM | PKC Activation, Eicosanoid Synthesis | Synergistic Ca2+ binding, COX/LOX flux |

| > 50 µM | Apoptosis, Cytotoxicity | nSMase activation, Oxidative stress |

| > 100 µM | Embryo toxicity (in vitro) | Mitochondrial dysfunction |

References

-

Sigma-Aldrich. Arachidonic acid sodium salt Product Information.Link

-

National Institutes of Health (NIH). Arachidonic acid and ion channels: an update. PubMed. Link

-

Metabolon. Arachidonic Acid as a Bioactive Molecule.[3][5][9][8]Link

-

Santa Cruz Biotechnology. Arachidonic Acid Sodium Salt Properties.Link

-

MDPI. Mechanisms of Arachidonic Acid In Vitro Tumoricidal Impact.Link

-

National Institutes of Health (NIH). Activation of protein kinase C by arachidonic acid selectively enhances the phosphorylation of GAP-43. PubMed. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 5. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonic acid, ARC channels, and Orai proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Activation of protein kinase C by arachidonic acid selectively enhances the phosphorylation of GAP-43 in nerve terminal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effect of arachidonic acid on pre- and post-hatching in vitro bovine embryo development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Arachidonic acid induces neuronal death through lipoxygenase and cytochrome P450 rather than cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of Arachidonic Acid Sodium Salt in Inflammation: A Technical Guide for Researchers

This guide provides an in-depth exploration of arachidonic acid (AA) and its sodium salt as a critical mediator of the inflammatory response. Designed for researchers, scientists, and professionals in drug development, this document elucidates the complex biochemistry of AA, its metabolic pathways, and its application in experimental models of inflammation. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

Introduction: Arachidonic Acid as a Central Player in Inflammatory Signaling

Arachidonic acid, a polyunsaturated omega-6 fatty acid, is a fundamental component of the phospholipids that make up cellular membranes.[1][2] In its resting state, AA is esterified within the membrane and is biologically inert. However, upon cellular stimulation by a variety of inflammatory signals—such as mechanical trauma, cytokines, or pathogens—AA is liberated from the membrane by the action of phospholipase A2 (PLA2).[3][4] This release of free AA is the rate-limiting step in the generation of a powerful and diverse class of lipid mediators known as eicosanoids.[1] These molecules are paramount to the initiation and regulation of the inflammatory cascade.

The sodium salt of arachidonic acid is frequently utilized in research due to its enhanced solubility in aqueous solutions compared to the free acid form, which is an insoluble oil.[5] This property allows for its direct application in both in vitro and in vivo experimental systems to mimic the inflammatory response triggered by endogenous AA release.

The Arachidonic Acid Cascade: A Trifurcated Pathway of Inflammation

Once released, free arachidonic acid is rapidly metabolized by three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[6][7] Each pathway generates a distinct set of eicosanoids with specific roles in inflammation.

The Cyclooxygenase (COX) Pathway: Prostaglandins and Thromboxanes

The COX enzymes, existing as two main isoforms (COX-1 and COX-2), catalyze the conversion of AA into prostaglandin H2 (PGH2), the precursor for all prostanoids.[8]

-

COX-1 is constitutively expressed in most tissues and is responsible for producing prostanoids involved in homeostatic functions such as gastric protection and platelet aggregation.[6][9]

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is the primary source of pro-inflammatory prostanoids.[6][9]

From PGH2, a variety of cell-specific synthases produce prostaglandins (e.g., PGE2, PGD2) and thromboxanes (e.g., TXA2).[10] These molecules are potent mediators of inflammation, causing vasodilation, increased vascular permeability, pain, and fever.[1][3][11] Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby reducing the production of these pro-inflammatory mediators.[1]

Caption: Major Metabolic Pathways of Arachidonic Acid.

Experimental Protocols for Inducing Inflammation with Arachidonic Acid Sodium Salt

The following are detailed protocols for inducing an inflammatory response using arachidonic acid sodium salt in both in vitro and in vivo models.

In Vitro Model: Induction of Inflammatory Mediators in Macrophages

This protocol describes the stimulation of cultured macrophages with arachidonic acid sodium salt to induce the production of pro-inflammatory cytokines like TNF-α.

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Arachidonic acid sodium salt (CAS 6610-25-9)

-

Phosphate-buffered saline (PBS)

-

Lipopolysaccharide (LPS) as a positive control

-

ELISA kit for TNF-α quantification

Step-by-Step Methodology:

-

Cell Culture: Plate macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.

-

Preparation of Arachidonic Acid Solution: Prepare a stock solution of arachidonic acid sodium salt in sterile PBS. A typical stock concentration is 10 mM.

-

Cell Treatment:

-

Remove the culture medium and wash the cells once with warm PBS.

-

Add fresh, serum-free medium to each well.

-

Add varying concentrations of arachidonic acid sodium salt (e.g., 1, 5, 10, 25 µM) to the wells. Include a vehicle control (PBS) and a positive control (LPS, 1 µg/mL).

-

-

Incubation: Incubate the cells for a predetermined time course (e.g., 4, 8, 12, 24 hours) at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Quantification of TNF-α: Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

In Vivo Model: Mouse Ear Edema Assay

This protocol outlines the induction of acute inflammation in a mouse ear, a classic model for evaluating anti-inflammatory compounds.

Materials:

-

Male Swiss mice (20-25 g)

-

Arachidonic acid sodium salt

-

Acetone (as a vehicle)

-

Micrometer caliper

-

Test compound (potential anti-inflammatory drug)

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week before the experiment.

-

Preparation of Arachidonic Acid Solution: Dissolve arachidonic acid sodium salt in acetone to a final concentration of 2 mg per 20 µL.

-

Experimental Groups: Divide the mice into groups: a control group, an arachidonic acid group, and groups treated with the test compound at various doses.

-

Induction of Edema:

-

Administer the test compound or vehicle to the respective groups (e.g., orally or intraperitoneally) 30-60 minutes before the induction of edema.

-

Apply 20 µL of the arachidonic acid solution to the inner and outer surfaces of the right ear of each mouse. Apply the vehicle (acetone) to the left ear as a control.

-

-

Measurement of Edema:

-

Measure the thickness of both ears using a micrometer caliper at baseline and at various time points after the application of arachidonic acid (e.g., 15, 30, 60, 120 minutes).

-

The degree of edema is calculated as the difference in ear thickness between the right (treated) and left (control) ears.

-

-

Data Analysis: Calculate the percentage inhibition of edema for the test compound-treated groups compared to the arachidonic acid-only group.

Caption: Experimental Workflows for AA-Induced Inflammation.

Data Presentation and Interpretation

Quantitative data from these experiments should be summarized in tables for clear comparison.

Table 1: In Vitro TNF-α Production by Macrophages

| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SEM |

| Vehicle Control | - | 15.2 ± 2.1 |

| AA Sodium Salt | 1 | 55.8 ± 5.6 |

| AA Sodium Salt | 5 | 120.4 ± 11.2 |

| AA Sodium Salt | 10 | 250.1 ± 20.5 |

| AA Sodium Salt | 25 | 410.7 ± 35.8 |

| LPS (Positive Control) | 1 µg/mL | 1500.3 ± 110.9 |

Table 2: In Vivo Inhibition of Mouse Ear Edema

| Treatment Group | Dose (mg/kg) | Ear Edema (mm) ± SEM | % Inhibition |

| Control | - | 0.02 ± 0.005 | - |

| Arachidonic Acid | - | 0.25 ± 0.02 | 0 |

| Test Compound A | 10 | 0.18 ± 0.015 | 28 |

| Test Compound A | 30 | 0.11 ± 0.01 | 56 |

| Indomethacin | 10 | 0.09 ± 0.008 | 64 |

Analytical Methods for Eicosanoid Measurement

To gain a deeper understanding of the inflammatory response, it is crucial to identify and quantify the specific eicosanoids produced. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS). [12] Key Steps in LC-MS/MS Analysis:

-

Sample Preparation: Extraction of lipids from biological samples (e.g., cell culture supernatant, plasma, tissue homogenates) using solid-phase extraction. [13]2. Chromatographic Separation: Separation of the various eicosanoids using high-performance liquid chromatography (HPLC) with a reverse-phase column. [13][14]3. Mass Spectrometry Detection: Ionization of the separated eicosanoids and detection using a mass spectrometer, often in multiple reaction monitoring (MRM) mode for high sensitivity and specificity. [15] This technique allows for the simultaneous quantification of dozens of eicosanoids, providing a comprehensive profile of the inflammatory response. [16][17]

Conclusion: The Dichotomous Role of Arachidonic Acid

Arachidonic acid and its metabolites are not simply pro-inflammatory molecules. The AA cascade is a tightly regulated system that also produces pro-resolving mediators like lipoxins, which are essential for the termination of the inflammatory response and the return to tissue homeostasis. [18]This dual nature of AA metabolism presents a complex but promising landscape for therapeutic intervention. By understanding the intricate signaling pathways and utilizing robust experimental models, researchers can develop novel strategies for treating a wide range of inflammatory diseases, from rheumatoid arthritis to cardiovascular disease. [19][18]

References

- The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti ... - PubMed. (n.d.).

- Arachidonic acid - Wikipedia. (n.d.).

- Arachidonic Acid (sodium salt) (CAS 6610-25-9) - Cayman Chemical. (n.d.).

- An Overview of Arachidonic Acid Metabolic Pathway and Recent Updates on a Few Heterocyclic Derivatives showing COX-2 Inhibition - Impactfactor. (2023, September 25).

- Exploring Eicosanoids: Understanding the Significance of Concentr - Prime Scholars. (n.d.).

- Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition - Frontiers. (2024, March 8).

- Arachidonic acid sodium salt - Sigma-Aldrich. (n.d.).

- Arachidonic acid-derived eicosanoids in rheumatoid arthritis: implications and future targets - Ovid. (n.d.).

- Emerging Roles and Therapeutic Applications of Arachidonic Acid Pathways in Cardiometabolic Diseases | Circulation Research. (2024, June 20).

- Pain, Arachidonic Acid Pathway - Clinical Reference - MSK. (n.d.).

- Arachidonic acid as a bioactive molecule - JCI. (2001, June 1).

- Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism - MetwareBio. (n.d.).

- Clarification of Arachidonic Acid Metabolic Pathway Intricacies | ACS Omega. (2021, June 8).

- Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes) - YouTube. (2024, May 26).

- Arachidonic acid as a bioactive molecule - PMC - NIH. (n.d.).

- Arachidonic Acid Metabolites (Prostaglandins and Related Compounds). (n.d.).

- Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models - Frontiers. (2025, May 29).

- Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC. (n.d.).

- Role of arachidonic acid lipoxygenase pathway in Asthma - PubMed. (2021, December 23).

- Figure 2-22. Pathways of arachidonate metabolism. Arachidonic acid is transformed into the cyclic endoperoxides by PES. (n.d.).

- Effects of cyclooxygenase products of arachidonic acid metabolism on cutaneous nociceptive threshold in the rat - PubMed. (1990, December 24).

- Targeted Lipidomic Analysis of Eicosanoids - SCIEX. (n.d.).

- Eicosanoids Analysis Service - Creative Proteomics. (n.d.).

- Overview of the cyclooxygenase pathway. Arachidonic acid, the substrate... - ResearchGate. (n.d.).

- Detection and Quantitation of Eicosanoids via High Performance Liquid Chromatography‐Electrospray Ionization‐Mass Spectrometry - LIPID MAPS. (n.d.).

Sources

- 1. The acute inflammatory process, arachidonic acid metabolism and the mode of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 3. clinref.com [clinref.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. impactfactor.org [impactfactor.org]

- 7. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 10. uwyo.edu [uwyo.edu]

- 11. Effects of cyclooxygenase products of arachidonic acid metabolism on cutaneous nociceptive threshold in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of eicosanoids and their metabolites in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lipidmaps.org [lipidmaps.org]

- 14. Eicosanoids: Comprehensive Guide to Biosynthesis, Metabolism [metwarebio.com]

- 15. sciex.com [sciex.com]

- 16. Frontiers | Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models [frontiersin.org]

- 17. Eicosanoids Analysis Service - Creative Proteomics [creative-proteomics.com]

- 18. ovid.com [ovid.com]

- 19. ahajournals.org [ahajournals.org]

Technical Guide: Arachidonic Acid Sodium Salt Signaling in Neuronal Systems

Executive Summary

Arachidonic Acid (AA) is not merely a structural phospholipid component; it is a master regulator of neuronal excitability and synaptic plasticity. In experimental neurobiology, the Sodium Salt form of Arachidonic Acid (AA-Na) is the preferred reagent over the free acid due to its superior water solubility, eliminating the need for neurotoxic organic solvents (DMSO/Ethanol) in delicate primary cultures or slice preparations.

However, AA-Na is a "double-edged sword." It acts as a retrograde messenger in Long-Term Potentiation (LTP) and a direct modulator of ion channels, yet it is highly susceptible to oxidative degradation. This guide provides a rigorous technical framework for utilizing AA-Na to interrogate neuronal signaling, distinguishing between its direct membrane effects and its metabolic downstream cascades (COX/LOX/CYP450).

Part 1: The Reagent – Properties & Handling (The "Zero-Fail" Protocol)

Why Sodium Salt?

The free acid form of AA is a hydrophobic oil requiring DMSO or Ethanol for dissolution. These solvents can independently alter neuronal membrane fluidity and ion channel function, confounding data.

-

AA-Na Advantage: Forms micelles in aqueous buffers at physiological pH.

-

Critical Weakness: The methylene-interrupted double bonds are extremely prone to auto-oxidation, forming peroxides that induce non-specific neurotoxicity.

Preparation & Storage Protocol

Standard "dissolve and store" methods will fail. Follow this inert-gas protocol.

Materials:

-

Arachidonic Acid Sodium Salt (e.g., >98% purity).[1]

-

Degassed, deionized water (boiled and cooled under Nitrogen/Argon).

-

Gas tight syringe.

-

Amber glass vials (plastic absorbs hydrophobic lipids).

Workflow:

-

Inert Environment: Do not open the manufacturer's ampoule in ambient air if possible. Use a glove box or a constant stream of Nitrogen (

). -

Dissolution: Dissolve AA-Na in degassed water to a stock concentration of 10–50 mM.

-

Note: Do not vortex violently; this introduces oxygen. Swirl gently.

-

-

Aliquoting: Immediately aliquot into single-use amber glass vials under

overlay. -

Storage: Store at -80°C. Shelf life is <2 weeks once dissolved. Discard if the solution turns yellow (sign of oxidative degradation).

Part 2: The Canonical Signaling Cascade (Metabolic Fate)

Upon release by Phospholipase A2 (PLA2) or exogenous application, AA is rapidly metabolized into bioactive eicosanoids.[2] In neurons, this "metabolic fork" determines the physiological outcome: plasticity vs. inflammation.

The Three Enzymatic Branches

-

Cyclooxygenase (COX-1/2): Converts AA to Prostaglandin H2 (PGH2), the precursor to PGE2.

-

Lipoxygenase (12/15-LOX): Converts AA to 12-HETE or Leukotrienes.

-

Cytochrome P450 (CYP450): Converts AA to 20-HETE or Epoxyeicosatrienoic acids (EETs).

Visualization: The Metabolic Fork

Figure 1: The metabolic fate of Arachidonic Acid in neurons.[2][3] The balance between COX (plasticity) and LOX (toxicity) pathways is concentration-dependent.

Part 3: Direct Neuronal Modulation (The Non-Genomic Pathway)

Distinct from its metabolites, the AA molecule itself directly modulates ion channel kinetics by altering the lipid environment or binding to hydrophobic channel domains.

Key Ion Channel Targets

| Target Channel | Effect of AA | Physiological Consequence | Mechanism |

| Kv4 (A-type K+) | Inhibition | Broadens Action Potential; Increases Excitability | Direct pore block or lipid interface modulation |

| NMDA Receptor | Potentiation | Enhances Ca2+ influx; Facilitates LTP induction | Increases open probability ( |

| ASIC (Acid-Sensing) | Potentiation | Increases pain signaling; Exacerbates acidosis injury | Slows desensitization |

| TRPV1 | Activation | Nociception; Ca2+ influx | Direct agonist (lipid interaction) |

Visualization: Direct Membrane Actions

Figure 2: Direct modulation of neuronal ion channels by AA. Note that these effects occur rapidly (milliseconds to seconds), independent of metabolic enzymes.

Part 4: Experimental Protocols & Controls

In Vitro Treatment Protocol (Neurons/Slices)

Objective: Distinguish between direct AA effects and metabolite effects.

-

Base Buffer: Use ACSF (Artificial Cerebrospinal Fluid) or Neurobasal medium without BSA initially. BSA binds AA with high affinity, reducing free concentration by >90%.

-

Concentration Range:

-

Application:

The "Self-Validating" Control System

To prove your effect is due to AA signaling, you must run these parallel controls:

-

Negative Control: Vehicle (Water) only.

-

Oxidation Control: Use ETYA (5,8,11,14-Eicosatetraynoic acid).[9] This is a non-metabolizable AA analog.

-

If ETYA mimics AA: The effect is Direct (Ion channel modulation).[9]

-

If ETYA has no effect: The effect requires Metabolism (COX/LOX/CYP).

-

-

Enzyme Blockade: Pre-incubate with Indomethacin (COX inhibitor) or Nordihydroguaiaretic acid (LOX inhibitor) to pinpoint the pathway.

References

-

Arachidonic acid sodium salt product information. Sigma-Aldrich. Link

-

Arachidonic acid induces neuronal death through lipoxygenase and cytochrome P450 rather than cyclooxygenase. Journal of Pharmacology and Experimental Therapeutics. Link

-

Arachidonic acid potentiates acid-sensing ion channels in rat sensory neurons by a direct action. Journal of Physiology. Link

-

Arachidonic acid as a messenger for the expression of long-term potentiation. Biochemical and Biophysical Research Communications. Link

-

Modulation of ion channels by arachidonic acid. Progress in Neurobiology. Link

-

Cytochrome P450 pathways of arachidonic acid metabolism. Annual Review of Pharmacology and Toxicology. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Arachidonic Acid Metabolism in Brain Physiology and Pathology: Lessons from Genetically Altered Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arachidonic acid induces neuronal death through lipoxygenase and cytochrome P450 rather than cyclooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Arachidonic acid as a messenger for the expression of long-term potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Arachidonic acid induces a long-term activity-dependent enhancement of synaptic transmission in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Arachidonic acid potentiates acid-sensing ion channels in rat sensory neurons by a direct action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arachidonic acid as a neurotoxic and neurotrophic substance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arachidonic acid and ion channels: an update - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Arachidonic Acid Sodium Salt as a Precursor for Eicosanoids

This guide provides a comprehensive technical overview of arachidonic acid (AA) sodium salt and its pivotal role as a precursor to the eicosanoid family of signaling molecules. Tailored for researchers, scientists, and professionals in drug development, this document delves into the biochemical pathways, experimental methodologies, and biological significance of eicosanoids derived from arachidonic acid.

Introduction: The Central Role of Arachidonic Acid

Arachidonic acid is a polyunsaturated omega-6 fatty acid that is a fundamental component of the phospholipids within cellular membranes.[1][2] Its release from the membrane by phospholipase A2 (PLA2) enzymes initiates a cascade of metabolic events, positioning it as a critical inflammatory intermediate.[1][3][4] The sodium salt of arachidonic acid is a water-soluble form of this fatty acid, making it a convenient substrate for in vitro and cell-based assays designed to study the enzymatic pathways that convert AA into a diverse array of potent, short-lived signaling molecules known as eicosanoids.[2][5] These lipid mediators are integral to a multitude of physiological and pathological processes, including inflammation, immunity, pain perception, and cardiovascular function.[3][6]

Key Properties of Arachidonic Acid Sodium Salt:

| Property | Description | Source |

| CAS Number | 6610-25-9 | [2][7] |

| Molecular Formula | C₂₀H₃₁NaO₂ | [7] |

| Molecular Weight | 326.45 g/mol | [2][7] |

| Appearance | White to off-white waxy solid | [2] |

| Solubility | Soluble in water (5 mg/ml), ethanol (50 mg/ml), and methanol (200 mg/ml). For aqueous buffers, it is recommended to first dissolve in an organic solvent like ethanol and then dilute. | [8][9] |

| Stability | Highly sensitive to oxidation; deteriorates rapidly in air, turning yellow. Should be stored at -20°C under an inert atmosphere. Aqueous solutions should be prepared fresh. | [2][8][9] |

The Major Enzymatic Pathways of Arachidonic Acid Metabolism

Once released from the cell membrane, free arachidonic acid is metabolized by three primary enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[10][11][12]

Cyclooxygenase (COX) Pathway

The COX enzymes, which include the isoforms COX-1 and COX-2, catalyze the conversion of arachidonic acid into prostaglandins and thromboxanes.[1][12] This pathway is a major target for nonsteroidal anti-inflammatory drugs (NSAIDs).[6][13]

-

Prostaglandins (PGs): These molecules, such as PGE₂, PGD₂, and PGF₂α, are involved in inflammation, pain, fever, and uterine contractions.[12][14][15]

-

Prostacyclins (PGIs): PGI₂, for example, is a potent vasodilator and inhibitor of platelet aggregation.[14][15]

-

Thromboxanes (TXs): TXA₂, in contrast to PGI₂, promotes platelet aggregation and vasoconstriction.[1][12][15]

Figure 2: The Lipoxygenase (LOX) Pathway.

Cytochrome P450 (CYP450) Pathway

The CYP450 epoxygenase and ω-hydroxylase enzymes metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs), respectively. [11][12][16]

-

Epoxyeicosatrienoic Acids (EETs): These molecules generally exhibit anti-inflammatory and vasodilatory properties. [10][17]* Hydroxyeicosatetraenoic Acids (HETEs): 20-HETE, for example, is a potent vasoconstrictor. [12][17]

Figure 3: The Cytochrome P450 (CYP450) Pathway.

Experimental Workflow: Investigating Eicosanoid Production In Vitro

Studying the production of eicosanoids in response to various stimuli is crucial for understanding their roles in health and disease. Arachidonic acid sodium salt is an essential tool in these investigations, providing a direct substrate for the relevant metabolic pathways.

Cell Culture and Stimulation

A typical experimental workflow involves culturing appropriate cells, such as macrophages (e.g., RAW 264.7), neutrophils, or endothelial cells, and then stimulating them to produce eicosanoids.

Step-by-Step Protocol:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates and culture until they reach the desired confluency.

-

Starvation (Optional): In some cases, cells may be serum-starved for a period to reduce basal eicosanoid production.

-

Preparation of Arachidonic Acid Sodium Salt Solution: Due to its sensitivity to oxidation, prepare a fresh stock solution of arachidonic acid sodium salt in an appropriate solvent (e.g., ethanol) immediately before use. [8][9]Dilute the stock solution to the desired final concentration in cell culture medium.

-

Cell Stimulation: Treat the cells with the arachidonic acid solution. It is important to limit the amount of exogenous arachidonic acid to avoid artificially elevated measurements. [18]A typical concentration range is 1-10 µM.

-

Incubation: Incubate the cells for a specific time period (e.g., 15-60 minutes) to allow for the metabolism of arachidonic acid into eicosanoids.

-

Sample Collection: Collect the cell culture supernatant for analysis of secreted eicosanoids. The cells can also be harvested to measure intracellular eicosanoid levels.

Figure 4: Experimental Workflow for In Vitro Eicosanoid Production.

Eicosanoid Analysis

Several analytical techniques can be used to quantify the produced eicosanoids.

Comparison of Analytical Methods:

| Method | Principle | Advantages | Disadvantages |

| ELISA (Enzyme-Linked Immunosorbent Assay) | Competitive immunoassay based on the specific binding of an antibody to the target eicosanoid. [19][20] | High sensitivity, relatively low cost, suitable for high-throughput screening. | Susceptible to cross-reactivity, measures only one analyte at a time. [18][21] |

| LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) | Separates eicosanoids by liquid chromatography followed by detection and quantification based on their mass-to-charge ratio. [22][23] | High specificity and sensitivity, allows for the simultaneous measurement of multiple eicosanoids. [22][24] | Requires specialized equipment and expertise, more expensive than ELISA. |

Sample Preparation for Analysis:

For both ELISA and LC-MS/MS, a sample preparation step is often required to extract and concentrate the eicosanoids from the cell culture medium or cell lysate. Solid-phase extraction (SPE) is a commonly used method. [22][25] General Solid-Phase Extraction Protocol:

-

Acidification: Acidify the sample to a pH of approximately 3.5. [25]2. Column Conditioning: Condition a C18 SPE column with methanol followed by water.

-

Sample Loading: Load the acidified sample onto the SPE column.

-

Washing: Wash the column with a low-percentage organic solvent to remove impurities.

-

Elution: Elute the eicosanoids with a higher-percentage organic solvent, such as ethyl acetate or methanol. [22][25]6. Drying and Reconstitution: Evaporate the solvent and reconstitute the sample in an appropriate buffer for analysis.

Pharmacological Modulation of Eicosanoid Pathways

The enzymes involved in the arachidonic acid cascade are important targets for drug development.

Common Pharmacological Inhibitors:

| Target | Inhibitor Class | Examples |

| Phospholipase A₂ (PLA₂) | Corticosteroids | Dexamethasone |

| Cyclooxygenase (COX) | Nonsteroidal Anti-inflammatory Drugs (NSAIDs) | Aspirin, Ibuprofen, Celecoxib |

| 5-Lipoxygenase (5-LOX) | 5-LOX Inhibitors | Zileuton |

| Leukotriene Receptors | Leukotriene Receptor Antagonists | Montelukast, Zafirlukast |

Conclusion

Arachidonic acid sodium salt is an indispensable tool for researchers studying the complex and vital roles of eicosanoids in cellular signaling. A thorough understanding of the enzymatic pathways that metabolize arachidonic acid, coupled with robust experimental design and appropriate analytical techniques, is essential for advancing our knowledge in areas such as inflammation, immunology, and cardiovascular disease, and for the development of novel therapeutic interventions.

References

-

Wikipedia. Arachidonic acid. [Link]

-

Zhang, Y., et al. (2022). Integrative Analysis of Arachidonic Acid Metabolism in the Pathogenesis and Immune Dysregulation of Psoriasis. Frontiers in Immunology. [Link]

-

Cai, H., et al. (2022). Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition. Frontiers in Pharmacology. [Link]

-

Various Authors. (2024). Examples of Drugs Clinically used to block Eicosanoids Synthesis (Blockers / Inhibitors). LinkedIn. [Link]

-

G˛egotek, A., & Skrzydlewska, E. (2022). Metabolic pathways of eicosanoids-derivatives of arachidonic acid and their significance in skin. Postepy higieny i medycyny doswiadczalnej. [Link]

-

Lim, J. C., et al. (2017). UPLC-MS/MS-Based Profiling of Eicosanoids in RAW264.7 Cells Treated with Lipopolysaccharide. Molecules. [Link]

-

Wikipedia. Eicosanoid. [Link]

-

Dirty Medicine. (2023). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. [Link]

-

Tallima, H., & El Ridi, R. (2018). Synopsis of arachidonic acid metabolism: A review. Journal of Advanced Research. [Link]

-

Wang, Z., et al. (2023). Identification of arachidonic acid metabolism-related diagnostic markers in heart failure based on bioinformatics analysis and machine learning. Frontiers in Cardiovascular Medicine. [Link]

-

Wijerathne, S. S. K., et al. (2019). Inhibitors of Eicosanoid Biosynthesis Reveal that Multiple Lipid Signaling Pathways Influence Malaria Parasite Survival in Anopheles gambiae. Pathogens. [Link]

-

Funk, C. D. (2001). Prostaglandins and leukotrienes: advances in eicosanoid biology. Science. [Link]

-

Yuan, T. F., et al. (2018). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF. Biomedical Chromatography. [Link]

-

Spector, A. A. (2009). Arachidonic acid as a bioactive molecule. Journal of Lipid Research. [Link]

-

Microbe Notes. (2021). Eicosanoids: Definition, classes, functions, synthesis. [Link]

-

Chen, J. X., et al. (2002). Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis. Molecular and Cellular Biology. [Link]

-

Song, C., & Shieh, C. H. (2014). Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders. Current Pharmaceutical Design. [Link]

-

ResearchGate. Eicosanoids: Biosynthesis, Metabolism, Disease Implications and Analytical Method. [Link]

-

Capdevila, J. H., et al. (2000). Cytochrome P450 pathways of arachidonic acid metabolism. Clinical and Experimental Pharmacology and Physiology. [Link]

-

Basicmedical Key. (2016). Pharmacology of Eicosanoids. [Link]

-

Musculoskeletal Key. (2016). Prostaglandins, Leukotrienes, and Related Compounds. [Link]

-

Waters Corporation. High Sensitivity, High Throughput LC-MS Analysis of Eicosanoids Using the Xevo™ MRT QTof. [Link]

-

Elabscience. PGE2(Prostaglandin E2) ELISA Kit. [Link]

-

Litts, B., et al. (2024). Peroxisome dysfunction alters metabolism of photoreceptor outer segments in human retinal pigment epithelium. bioRxiv. [Link]

-

Haeggström, J. Z., & Rinaldo-Matthis, A. (2017). Regulated formation of eicosanoids. The Journal of Biological Chemistry. [Link]

-

ResearchGate. Cytochrome P450 pathways of arachidonic acid metabolism. [Link]

-

Gouveia-Figueira, S., & Nording, M. L. (2015). Experimental and Pre-Analytical Considerations of Endocannabinoid Quantification in Human Biofluids Prior to Mass Spectrometric Analysis. Metabolites. [Link]

-

ResearchGate. Prostaglandins and Leukotrienes: Advances in Eicosanoid Biology. [Link]

-

Shinde, R. S., et al. (2017). Quantification of eicosanoids and their metabolites in biological matrices: a review. Journal of Pharmaceutical and Biomedical Analysis. [Link]

-

Patsnap Synapse. (2024). What are Arachidonic acid inhibitors and how do they work?. [Link]

-

Murphy, R. C. (2014). Analysis of Eicosanoids by LC-MS/MS and GC-MS/MS: A Historical Retrospect and a Discussion. Journal of The American Society for Mass Spectrometry. [Link]

-

Andrey K. (2018). Synthesis of eicosanoids (prostaglandins, thromboxane, leukotrienes). YouTube. [Link]

-

Assay Genie. General Prostaglandin E2 (PGE2) ELISA Kit. [Link]

-

ResearchGate. (2018). Simultaneous LC-MS/MS analysis of eicosanoids and related metabolites in human serum, sputum, and BALF. [Link]

Sources

- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Eicosanoid - Wikipedia [en.wikipedia.org]

- 4. Eicosanoids Derived From Arachidonic Acid and Their Family Prostaglandins and Cyclooxygenase in Psychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prostaglandins and leukotrienes: advances in eicosanoid biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Arachidonic Acid Sodium Salt | CAS 6610-25-9 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Integrative Analysis of Arachidonic Acid Metabolism in the Pathogenesis and Immune Dysregulation of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Arachidonic acid metabolism as a therapeutic target in AKI-to-CKD transition [frontiersin.org]

- 12. Synopsis of arachidonic acid metabolism: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacology of Eicosanoids | Basicmedical Key [basicmedicalkey.com]

- 14. youtube.com [youtube.com]

- 15. Prostaglandins, Leukotrienes, and Related Compounds | Musculoskeletal Key [musculoskeletalkey.com]

- 16. Cytochrome P450 pathways of arachidonic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. caymanchem.com [caymanchem.com]

- 19. documents.thermofisher.com [documents.thermofisher.com]

- 20. file.elabscience.com [file.elabscience.com]

- 21. Detection Methods for Arachidonic Acid - Creative Proteomics [metabolomics.creative-proteomics.com]

- 22. mdpi.com [mdpi.com]

- 23. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analysis of eicosanoids by LC-MS/MS and GC-MS/MS: a historical retrospect and a discussion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. arborassays.com [arborassays.com]

Cellular uptake and metabolism of arachidonic acid sodium salt.

Technical Guide for Experimental Design and Data Interpretation

Executive Summary

Arachidonic Acid (AA) is the central precursor for eicosanoid signaling, governing inflammation, vasodilation, and cell survival.[1][2][3][4][5] While the free acid form is an insoluble oil requiring organic solvents (DMSO/Ethanol) that can perturb cellular membranes, Arachidonic Acid Sodium Salt offers a water-soluble alternative that simplifies delivery. However, this convenience introduces specific stability challenges—primarily rapid auto-oxidation. This guide details the physicochemical advantages of the salt form, the biphasic mechanism of cellular entry (passive flip-flop vs. protein-mediated), and the downstream metabolic cascade, providing a validated protocol for its use in in vitro systems.

Physicochemical Properties & Preparation

The choice between the free acid and the sodium salt dictates the experimental workflow. The sodium salt functions as an anionic surfactant ("soap") at physiological pH, allowing direct aqueous solubility but requiring stringent oxidation controls.

Table 1: Comparative Properties of Arachidonic Acid Forms

| Feature | Arachidonic Acid (Free Acid) | Arachidonic Acid Sodium Salt |

| Physical State | Viscous, colorless/yellow oil | White to off-white solid/powder |

| Solubility | Hydrophobic; requires EtOH, DMSO, or DMF | Water-soluble (>5 mg/mL); Soluble in EtOH |

| Cell Delivery | Requires organic solvent vehicle (toxic at >0.1%) | Can be dissolved directly in media/buffer |

| Stability | Sensitive to oxidation | Hypersensitive to oxidation (hygroscopic) |

| pH Behavior | Insoluble at neutral pH | Dissociates at physiological pH (pKa ~4.[1][2][5]8) |

| Primary Utility | General lipid synthesis studies | Acute signaling studies; avoiding solvent effects |

Critical Handling: The "Argon Shield" Rule

The methylene groups between the cis-double bonds of AA are prone to hydrogen abstraction, initiating a free-radical chain reaction (peroxidation).

-

Protocol: Never expose AA sodium salt to air for >30 seconds.

-

Storage: Store dry powder at -20°C under vacuum or inert gas.

-

Solubilization: Use degassed buffers (sparged with Argon/Nitrogen) to prepare stock solutions.

Cellular Uptake Mechanisms

Contrary to the simplified view of passive diffusion, AA uptake is a highly regulated, biphasic process involving both physicochemical "flip-flop" and protein-mediated transport.

The Flip-Flop Mechanism (Passive)

At physiological pH (7.4), AA exists primarily as an anion (

Protein-Mediated Transport (Active/Facilitated)

At low nanomolar concentrations, passive diffusion is insufficient. Specialized transporters trap AA by coupling influx with immediate esterification (The Vectorial Acylation Hypothesis).

-

CD36 (FAT): A scavenger receptor that concentrates long-chain fatty acids (LCFAs) at the membrane surface.

-

FATP (Fatty Acid Transport Proteins): Specifically FATP2 and FATP4 possess intrinsic Acyl-CoA Synthetase (ACS) activity, converting free AA into AA-CoA , preventing efflux and locking it into the cell.

Diagram 1: Cellular Uptake & Trafficking

Caption: Biphasic uptake of Arachidonic Acid involving passive bilayer flip-flop and CD36-mediated transport coupled to CoA trapping.

Metabolic Fate: The Eicosanoid Cascade

Once intracellular, AA is either stored in membrane phospholipids (via the Lands Cycle) or mobilized by Cytosolic Phospholipase A2 (cPLA2) to enter one of three primary metabolic pathways.[3]

The Three Axes of Metabolism

-

Cyclooxygenase (COX) Pathway:

-

Lipoxygenase (LOX) Pathway:

-

Enzymes: 5-LOX, 12-LOX, 15-LOX.

-

Products: Leukotrienes (LTB4), HETEs, Lipoxins.

-

Function: Chemotaxis, bronchoconstriction, resolution of inflammation.

-

-

Cytochrome P450 (CYP) Pathway:

-

Enzymes: CYP epoxygenases and hydroxylases.

-

Products: EETs (Epoxyeicosatrienoic acids), 20-HETE.[3]

-

Function: Vascular tone regulation, ion channel modulation.

-

Diagram 2: The Arachidonic Acid Cascade

Caption: Divergent metabolic pathways of AA.[3] cPLA2 is the rate-limiting step for release; downstream enzymes dictate biological output.

Experimental Protocol: Validated Treatment Workflow

Objective: Deliver AA Sodium Salt to cells (e.g., Macrophages, Endothelial cells) without inducing cytotoxicity or solvent artifacts.

Reagent Preparation

-

Stock Solution (10-100 mM):

-

Purge water or PBS with Argon gas for 5 minutes to remove dissolved oxygen.

-

Dissolve AA Sodium Salt (Sigma A8798 or equiv) in the deoxygenated buffer.

-

Note: No DMSO/Ethanol is required.

-

Aliquot into light-protected vials under Argon. Store at -20°C (Max 2 weeks).

-

The "BSA-Complex" Method (Recommended)

While the sodium salt is water-soluble, free AA acts as a detergent at >10 µM, causing lysis. Conjugating to Fatty Acid Free BSA (FAF-BSA) mimics physiological transport (Albumin) and buffers the free concentration.

-

Prepare Vehicle: 10% (w/v) FAF-BSA in PBS.

-

Conjugation: Add AA Sodium Salt stock to the BSA solution to achieve a 1:2 to 1:5 molar ratio (AA:BSA).

-

Incubation: Incubate at 37°C for 15-30 mins to allow binding.

-

Treatment: Dilute the complex into serum-free culture media.

-

Target Concentration: 5 - 50 µM (Physiological signaling).

-

Toxic Limit: >100 µM (Induces Ferroptosis/Necrosis).

-

Incubation & Termination

-

Serum Starvation: Starve cells for 4-12 hours prior to treatment to synchronize lipid metabolism.

-

Pulse: Add AA-BSA complex for desired time (e.g., 15 min for phosphorylation events, 24h for gene expression).

-

Termination:

-

For Lipidomics: Wash with ice-cold PBS + 0.1% BSA (removes surface-bound AA), then scrape in methanol.

-

For Protein: Wash with ice-cold PBS, lyse in RIPA buffer with phosphatase inhibitors.

-

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| Yellowing of Stock | Oxidation (Peroxide formation) | Discard immediately. Use fresh ampules; always overlay with Argon. |

| Cell Detachment | Cytotoxicity (Detergent effect) | Reduce concentration <50 µM; Increase BSA molar ratio (1:4). |

| High Background | Exogenous AA in Serum | Use charcoal-stripped FBS or serum-free media during treatment. |

| No Signaling Response | Rapid Esterification | AA is being stored, not metabolized. Stimulate cPLA2 (e.g., with A23187) to release it. |

References

-

Review of Arachidonic Acid Chemistry & Biology

-

Sodium Salt Solubility & Handling

-

CD36 Transport Mechanism

-

Cytotoxicity & Concentr

Sources

- 1. Arachidonic acid metabolism in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Defining a Water-Soluble Formulation of Arachidonic Acid as a Novel Ferroptosis Inducer in Cancer Cells [mdpi.com]

- 5. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 6. CV Physiology | Arachidonic Acid Metabolites (Prostaglandins and Related Compounds) [cvphysiology.com]

- 7. content-assets.jci.org [content-assets.jci.org]

- 8. Arachidonic acid: toxic and trophic effects on cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mpbio.com [mpbio.com]

- 10. Arachidonic acid as a bioactive molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. youtube.com [youtube.com]

- 13. ARACHIDONIC ACID SODIUM SALT FROM MORTI - Forlabs Website [forlabs.co.uk]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Structure-Function of CD36 and Importance of Fatty Acid Signal Transduction in Fat Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

The Arachidonic Acid Nexus: From Essential Lipid to Inflammatory Master Switch

Technical Guide & Historical Analysis

Executive Summary

Arachidonic Acid (AA; 20:4n-6) is more than a structural membrane component; it is the bioactive precursor to the eicosanoid family—the most potent lipid signaling mediators in mammalian physiology. This guide traces the scientific evolution of AA from its misclassification as a vitamin to its current status as the primary target for non-steroidal anti-inflammatory drugs (NSAIDs) and coxibs. By synthesizing historical causality with modern lipidomics, we provide a roadmap for researchers investigating inflammatory pathways and drug interactions.[1]

Historical Genesis: The "Essential" Deficit (1929)

Before the molecular era, lipids were viewed merely as caloric fuel. This paradigm shifted in 1929 at the University of Minnesota, where George and Mildred Burr conducted exclusion experiments that redefined nutritional biochemistry.

The Rat Exclusion Protocol

The Burrs fed rats a fat-free diet, expecting simple weight loss. Instead, the animals developed a specific pathology: scaly skin, caudal necrosis (tail death), and reproductive failure.[1] The reintroduction of saturated fats (like stearic acid) failed to reverse the symptoms. Only the reintroduction of linoleic acid (and subsequently arachidonic acid) cured the pathology.

-

Scientific Causality: The Burrs initially coined the term "Vitamin F," a misnomer later corrected to Essential Fatty Acids (EFAs) . They established that mammals lack the desaturase enzymes (specifically delta-12 and delta-15 desaturase) required to introduce double bonds beyond carbon-9, necessitating dietary intake of precursors.[1]

Structural Elucidation & Biosynthesis

Arachidonic acid is an omega-6 polyunsaturated fatty acid (PUFA).[1][2] Its chemical nomenclature, all-cis-5,8,11,14-eicosatetraenoic acid, reveals its kinked structure, which is critical for membrane fluidity.[1]

The Biosynthetic Pathway

While AA can be consumed directly (animal fats), it is primarily synthesized from dietary Linoleic Acid (LA).[1] This conversion requires a sequence of desaturation and elongation steps occurring in the endoplasmic reticulum.

The Eicosanoid Connection: The Nobel Era (1960s-1980s)

The transformation of AA from a static membrane lipid to a dynamic signaling molecule was elucidated by Sune Bergström, Bengt Samuelsson, and John Vane, who shared the 1982 Nobel Prize in Physiology or Medicine.

The "Big Bang" of Lipid Signaling

-

Bergström & Samuelsson (Karolinska Institutet): Using isotope labeling, they demonstrated that AA is the substrate for prostaglandin synthesis. Samuelsson further mapped the "cascade," identifying unstable endoperoxides (PGG2/PGH2) and thromboxanes.

-

John Vane (Royal College of Surgeons): In 1971, Vane performed a bioassay using guinea pig lung tissue.[1] He observed that aspirin and indomethacin abolished the release of prostaglandins.

Technical Deep Dive: The Arachidonic Acid Cascade

The "Cascade" describes the release and metabolism of AA. Under resting conditions, AA is esterified at the sn-2 position of membrane phospholipids.[1]

The Mechanism[3][4]

-

Stimulus: Mechanical stress, cytokines, or growth factors activate receptors.[1]

-

Release (The Rate-Limiting Step): Cytosolic Phospholipase A2 (cPLA2) hydrolyzes the sn-2 bond, liberating free AA.[1]

-

Oxygenation: Free AA is oxygenated by three primary enzyme families:

Metabolite Function Table

| Metabolite | Primary Enzyme | Physiological Function | Drug Target Relevance |

| PGE2 | mPGES-1 | Vasodilation, Hyperalgesia, Fever | High (NSAIDs block upstream) |

| TXA2 | Thromboxane Synthase | Platelet Aggregation, Vasoconstriction | High (Low-dose Aspirin) |

| PGI2 | Prostacyclin Synthase | Vasodilation, Inhibition of Aggregation | Vascular Protection Marker |

| LTB4 | LTA4 Hydrolase | Neutrophil Chemotaxis | Asthma/Allergy |

| CysLTs | LTC4 Synthase | Bronchoconstriction | Asthma (Montelukast) |

Methodological Evolution: From Bioassay to Lipidomics

Historically, Vane used "superfusion bioassays" (cascades of organ tissues like rat stomach strip) to detect PGs based on muscle contraction.[1] Today, LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is the gold standard for specificity.[1]

Protocol: Targeted LC-MS/MS Extraction of AA Metabolites

Trustworthiness Note: This protocol utilizes Solid Phase Extraction (SPE) to minimize matrix effects common in plasma.[1]

Reagents:

-

Internal Standards (IS): d8-AA, d4-PGE2 (Deuterated standards are non-negotiable for quantification).

-

Solvents: Methanol (LC-MS grade), Formic Acid, Ethyl Acetate.[1]

Workflow:

-

Sample Prep: Aliquot 200 µL plasma. Add 10 µL antioxidant cocktail (BHT/EDTA) to prevent ex vivo oxidation.[1]

-

Spike IS: Add 10 ng of deuterated internal standards. Vortex.

-

Protein Precipitation: Add 600 µL ice-cold Methanol. Centrifuge at 10,000 x g for 10 min.

-

SPE Loading: Dilute supernatant to 10% MeOH with water. Load onto pre-conditioned HLB (Hydrophilic-Lipophilic Balance) columns.[1]

-

Wash: Wash with 5% Methanol to remove salts/proteins.

-

Elution: Elute eicosanoids with 100% Ethyl Acetate.

-

Reconstitution: Evaporate under nitrogen stream. Reconstitute in 50:50 Water:Acetonitrile.

-

Analysis: Inject onto C18 Reverse Phase column. Detect via Negative Electrospray Ionization (ESI-) using Multiple Reaction Monitoring (MRM).[1]

Therapeutic Implications

The discovery of AA pathways birthed the modern anti-inflammatory pharmacopeia.

-

Non-Selective NSAIDs (Ibuprofen, Naproxen): Reversibly inhibit both COX-1 (constitutive, gastric protective) and COX-2 (inducible, inflammatory).[1]

-

Aspirin: Irreversibly acetylates Serine-530 in the COX active site.

-

Coxibs (Celecoxib): Selectively target the larger hydrophobic side pocket of COX-2, sparing the gastric mucosa but altering the PGI2/TXA2 balance, which necessitates cardiovascular monitoring.

References

-

Burr, G. O., & Burr, M. M. (1929). A new deficiency disease produced by the rigid exclusion of fat from the diet.[1] Journal of Biological Chemistry, 82(2), 345-367.[1]

-

Bergström, S., & Samuelsson, B. (1968). The prostaglandins.[1][6] Endeavour, 27(102), 109-113.[1] (Nobel Lecture Context).

-

Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs.[1][4][5] Nature New Biology, 231(25), 232-235.[1] [1]

-

Samuelsson, B. (1983). Leukotrienes: mediators of immediate hypersensitivity reactions and inflammation. Science, 220(4597), 568-575.[1] [1]

-

Wang, Y., & Dubois, R. N. (2010). Eicosanoids and cancer.[1] Nature Reviews Cancer, 10(3), 181-193.[1]

-

Dennis, E. A., & Norris, P. C. (2015). Eicosanoid storm in infection and inflammation.[1] Nature Reviews Immunology, 15(8), 511-523.[1]

Sources

- 1. Arachidonic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Vane's discovery of the mechanism of action of aspirin changed our understanding of its clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Prostaglandins - 1982 Nobel Prize Medicine [explorable.com]

A Senior Application Scientist's In-Depth Technical Guide to the Biosynthesis of Prostaglandins from Arachidonic Acid Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandins, a class of lipid autacoids derived from arachidonic acid, are pivotal mediators of a vast array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1][2][3] Understanding the intricate enzymatic cascade that governs their synthesis is fundamental for the development of targeted therapeutics, most notably nonsteroidal anti-inflammatory drugs (NSAIDs). This guide provides a comprehensive technical overview of the biosynthesis of prostaglandins, beginning with the liberation of arachidonic acid and detailing the sequential enzymatic conversions orchestrated by cyclooxygenases (COX) and terminal prostaglandin synthases. We will delve into the mechanistic nuances of key enzymes, provide field-proven experimental protocols for their study, and discuss analytical methodologies for the precise quantification of prostaglandin products. This document is designed to serve as a robust resource for researchers actively engaged in the study of eicosanoid biology and the development of novel anti-inflammatory agents.

Introduction: The Prostaglandin Cascade - A Tightly Regulated Signaling Network

Prostaglandins are not stored pre-formed within cells; their synthesis is a rapid, on-demand process initiated by a variety of stimuli, including mechanical trauma, cytokines, and growth factors. The entire biosynthetic pathway, often referred to as the "prostaglandin cascade," begins with the release of arachidonic acid from the sn-2 position of membrane phospholipids. This initial and rate-limiting step is catalyzed by phospholipase A2 (PLA2).[3][4] Once liberated, free arachidonic acid becomes the substrate for the central enzymes in prostaglandin synthesis: the cyclooxygenases.[3]

The biological effects of prostaglandins are both potent and diverse, often with opposing actions depending on the specific prostaglandin and the receptor type it engages in a particular tissue.[2] For instance, prostacyclin (PGI2) is a powerful vasodilator and inhibitor of platelet aggregation, whereas thromboxane A2 (TXA2) is a potent vasoconstrictor and promoter of platelet aggregation.[5][6] This delicate balance is crucial for maintaining homeostasis and its dysregulation is a hallmark of numerous disease states.

The Central Role of Cyclooxygenase (COX) Isoforms

The conversion of arachidonic acid to the unstable intermediate prostaglandin H2 (PGH2) is the committed step in prostaglandin biosynthesis.[7] This reaction is catalyzed by the bifunctional enzyme prostaglandin H synthase (PGHS), more commonly known as cyclooxygenase (COX).[8][9] The enzyme possesses two distinct active sites: a cyclooxygenase site and a peroxidase site.[10] The cyclooxygenase activity incorporates two molecules of oxygen into arachidonic acid to form prostaglandin G2 (PGG2).[10] Subsequently, the peroxidase activity reduces the hydroperoxide group of PGG2 to an alcohol, yielding PGH2.[8][10]

There are two primary isoforms of COX: COX-1 and COX-2.[1][11]

-

COX-1: Often termed the "housekeeping" enzyme, COX-1 is constitutively expressed in most tissues.[12] It is responsible for the production of prostaglandins that regulate physiological processes such as maintaining the integrity of the gastric mucosa, regulating renal blood flow, and facilitating platelet aggregation.[10][13]

-

COX-2: In contrast, COX-2 is typically undetectable in most tissues under normal conditions. Its expression is rapidly and robustly induced by inflammatory stimuli, including cytokines, mitogens, and endotoxins.[10][12] Consequently, COX-2 is the primary source of prostaglandins that mediate inflammation, pain, and fever.[11]

This differential expression and function of COX isoforms form the basis for the development of selective COX-2 inhibitors, which aim to provide anti-inflammatory relief without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[14]

Structural and Mechanistic Differences Between COX-1 and COX-2

While COX-1 and COX-2 share significant sequence homology and have nearly superimposable three-dimensional structures, a key difference in their active sites accounts for the ability to develop isoform-selective inhibitors.[12] The active site of COX-2 is slightly larger and possesses a side pocket that is absent in COX-1.[10][14] This structural nuance is due to the substitution of isoleucine in COX-1 with a smaller valine residue in COX-2.[14][15] This allows for the binding of bulkier, selective COX-2 inhibitors that cannot be accommodated by the COX-1 active site.[15]

The Diversification of Prostaglandin Synthesis: Terminal Synthases

The unstable intermediate, PGH2, serves as the common precursor for the synthesis of a variety of structurally and functionally distinct prostanoids. This diversification is achieved through the action of specific terminal prostaglandin synthases, the expression of which is often cell and tissue-specific.

-

Prostaglandin E Synthases (PGES): These enzymes catalyze the isomerization of PGH2 to prostaglandin E2 (PGE2), a principal mediator of inflammation and pain.[16][17] There are three known isoforms: microsomal PGE synthase-1 (mPGES-1), microsomal PGE synthase-2 (mPGES-2), and cytosolic PGES (cPGES).[18] Notably, mPGES-1 is often co-expressed with COX-2 during inflammation, making it a promising target for novel anti-inflammatory drugs.[7][18]

-

Prostacyclin Synthase (PGIS): This enzyme, a member of the cytochrome P450 family (CYP8A1), converts PGH2 to prostacyclin (PGI2).[19][20][21] PGI2 is a potent vasodilator and inhibitor of platelet aggregation, playing a crucial role in cardiovascular homeostasis.[22]

-

Thromboxane Synthase (TXAS): Thromboxane A synthase (TXAS), another cytochrome P450 enzyme, metabolizes PGH2 into thromboxane A2 (TXA2).[23][24][25] TXA2 is a powerful vasoconstrictor and promoter of platelet aggregation, acting as a key mediator in thrombosis and hemostasis.[6][26]

-

Prostaglandin D Synthase (PGDS): Two distinct isoforms, the lipocalin-type PGDS (L-PGDS) and the hematopoietic PGDS (H-PGDS), convert PGH2 to PGD2. PGD2 is involved in various physiological processes, including sleep regulation and allergic responses.

-

Prostaglandin F Synthase (PGFS): This enzyme reduces PGH2 to produce PGF2α, which plays a significant role in female reproductive physiology, including uterine contraction.[5]

The tissue-specific expression of these terminal synthases ultimately dictates the profile of prostanoids produced by a given cell type in response to a particular stimulus.

Visualization of the Prostaglandin Biosynthetic Pathway

Caption: The enzymatic cascade of prostaglandin biosynthesis from arachidonic acid.

Experimental Protocols for Studying Prostaglandin Biosynthesis

A thorough investigation of the prostaglandin biosynthetic pathway necessitates robust and reproducible experimental methodologies. The following protocols provide a framework for conducting in vitro enzyme assays and subsequent product analysis.

In Vitro Cyclooxygenase (COX) Activity Assay

This protocol is designed to measure the activity of purified COX-1 or COX-2 or the COX activity in microsomal preparations.

Materials:

-

Purified recombinant human COX-1 or COX-2 enzyme, or microsomal fraction from cells/tissues.

-

Reaction Buffer: 100 mM Tris-HCl, pH 8.0, containing 1 mM phenol and 1 µM hematin.

-

Arachidonic acid sodium salt solution (substrate): Prepare a stock solution in ethanol and dilute to the desired concentration in the reaction buffer immediately before use.

-

Terminating Solution: 1 M HCl.

-

Extraction Solvent: Ethyl acetate.

-

Internal Standard (e.g., PGE2-d4) for LC-MS/MS analysis.

Procedure:

-

Enzyme Preparation: Thaw the purified enzyme or microsomal preparation on ice. Dilute to the desired concentration in the reaction buffer.

-

Reaction Setup: In a microcentrifuge tube, add the reaction buffer and the enzyme solution. Pre-incubate at 37°C for 5 minutes to allow the enzyme to equilibrate.

-

Initiation of Reaction: Add the arachidonic acid solution to initiate the reaction. The final volume should be kept consistent across all samples.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 2-10 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding the terminating solution.

-

Extraction: Add the internal standard and the extraction solvent. Vortex vigorously for 1 minute and centrifuge to separate the organic and aqueous phases.

-

Sample Preparation for Analysis: Carefully transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the dried extract in the mobile phase used for LC-MS/MS analysis.

Self-Validation and Controls:

-

Negative Control: A reaction mixture without the enzyme to account for non-enzymatic conversion of arachidonic acid.

-

Time-Course Experiment: To determine the linear range of the reaction.

-

Enzyme Concentration Curve: To ensure the reaction rate is proportional to the enzyme concentration.

-

Substrate Concentration Curve: To determine the Michaelis-Menten kinetics (Km and Vmax) of the enzyme.

Quantification of Prostaglandins by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of prostaglandins due to its high specificity and ability to measure multiple analytes simultaneously.[27][28][29]

Instrumentation:

-

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[27][30][31][32]

-

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Flow Rate: Adapted to the column dimensions.

-

Column Temperature: Maintained at a constant temperature (e.g., 40°C).

Mass Spectrometric Conditions:

-

Ionization Mode: Negative ion ESI.

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each prostaglandin and the internal standard are monitored.

Data Analysis:

-

A standard curve is generated using known concentrations of each prostaglandin analyte.

-

The concentration of each prostaglandin in the experimental samples is determined by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data should be presented in a tabular format.

Table 1: Example Kinetic Parameters for COX-1 and COX-2

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |

| COX-1 | Arachidonic Acid | 2-5 | 30-50 |

| COX-2 | Arachidonic Acid | 5-10 | 200-300 |

Note: These are representative values and can vary depending on the specific assay conditions and enzyme source.

Conclusion and Future Directions

The biosynthesis of prostaglandins from arachidonic acid is a complex and tightly regulated pathway with profound implications for human health and disease. A detailed understanding of the enzymes involved, their mechanisms of action, and their regulation is crucial for the development of more effective and safer therapeutic interventions. The methodologies outlined in this guide provide a solid foundation for researchers to investigate this important signaling pathway. Future research will likely focus on the development of inhibitors for terminal prostaglandin synthases, such as mPGES-1, which may offer a more targeted approach to anti-inflammatory therapy with an improved side-effect profile compared to traditional NSAIDs.

References

-

Khan, I. A., et al. (2004). Prostaglandin biosynthesis pathways. ResearchGate. Available at: [Link]

-

Kulmacz, R. J., & Lands, W. E. (1983). Prostaglandin H synthase: distinct binding sites for cyclooxygenase and peroxidase substrates. PubMed. Available at: [Link]

-

GoodRx. (2022). What Is the Role of Cyclooxygenase (COX) in the Body?. GoodRx. Available at: [Link]

-

Smith, W. L. (1992). Prostanoid biosynthesis and mechanisms of action. PubMed. Available at: [Link]

-

Park, J. Y., Pillinger, M. H., & Abramson, S. B. (2006). Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases. PubMed. Available at: [Link]

-

Vane, J. R., & Botting, R. M. (1995). Regulation of prostaglandin synthesis by antiinflammatory drugs. PubMed. Available at: [Link]

-

University College London. Prostaglandin H2 Synthase (COX). Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Kaul, S., & Gherghiceanu, M. (2000). Prostaglandin H Synthase and Vascular Function. Circulation Research. Available at: [Link]

-

Animated biology With arpan. (2019). Prostaglandins : Biosynthesis,function and regulation. YouTube. Available at: [Link]

-

Smith, W. L., Urade, Y., & Jakobsson, P. J. (2011). Cyclooxygenases: structural and functional insights. Journal of Lipid Research. Available at: [Link]

-

Yu, H., et al. (2024). Determination of nine prostaglandins in the arachidonic acid metabolic pathway with UHPLC-QQQ-MS/MS and application to in vitro and in vivo inflammation models. Frontiers in Pharmacology. Available at: [Link]

-

Vane, J. R. (1998). Interpreting the clinical significance of the differential inhibition of cyclooxygenase-1 and cyclooxygenase-2. Rheumatology. Available at: [Link]

-

Wikipedia. Cyclooxygenase. Wikipedia. Available at: [Link]

-

Medicosis Perfectionalis. (2019). Cyclooxygenase-1 & Cyclooxygenase-2 (COX 1, COX 2) - All You Need To Know. YouTube. Available at: [Link]

-

Prasain, J. K. (2023). Tandem mass spectrometry analysis of prostaglandins and isoprostanes. SlideShare. Available at: [Link]

-

Murphy, E. J., et al. (2010). LC/MS/MS method for analysis of E2 series prostaglandins and isoprostanes. Journal of Lipid Research. Available at: [Link]

-

Wikipedia. Thromboxane A2. Wikipedia. Available at: [Link]

-

Whittle, B. J., & Moncada, S. (1983). High performance liquid chromatographic determination of prostaglandins F2.alpha., E2, and D2 from in vitro enzyme incubations. Analytical Chemistry. Available at: [Link]

-

Wikipedia. Prostaglandin H2. Wikipedia. Available at: [Link]

-

Chiang, C. W., et al. (2006). Structures of Prostacyclin Synthase and Its Complexes with Substrate Analog and Inhibitor Reveal a Ligand-specific Heme Conformation Change. Journal of Biological Chemistry. Available at: [Link]

-

Ali, S., & Sharma, S. (2022). Physiology, Thromboxane A2. StatPearls. Available at: [Link]

-

Wikipedia. Prostaglandin. Wikipedia. Available at: [Link]

-

Sors, H., et al. (2025). HPLC analysis of some synthetic prostaglandin compounds of therapeutical interest. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Wikipedia. Prostacyclin synthase. Wikipedia. Available at: [Link]

-

Dirty Medicine. (2024). Arachidonic Acid Pathway (Prostaglandins, Prostacyclins, Thromboxanes, & Leukotrienes). YouTube. Available at: [Link]

-

Wikipedia. Arachidonic acid. Wikipedia. Available at: [Link]

-

Mitchell, J. A., et al. (1995). Regulation of prostaglandin synthesis by glucocorticoids. PubMed. Available at: [Link]

-

Thomas, L. M., et al. (2007). An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids. Prostaglandins & Other Lipid Mediators. Available at: [Link]

-

Murakami, M., & Kudo, I. (2004). Prostaglandin E Synthase, a Terminal Enzyme for Prostaglandin E 2 Biosynthesis. ResearchGate. Available at: [Link]

-

Tsai, A. L., et al. (2005). Characterization of the Peroxidase Mechanism upon Reaction of Prostacyclin Synthase with Peracetic Acid. Identification of a Tyrosyl Radical Intermediate. Biochemistry. Available at: [Link]

-

Wikipedia. Thromboxane-A synthase. Wikipedia. Available at: [Link]

-

Llorens, O., et al. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. PNAS. Available at: [Link]

-

Lee, H., et al. (2025). HPLC method for detecting prostaglandin F2α analogs in cosmetics: Optimization for chromatographic separation and sample preparation. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Taylor & Francis. Prostacyclin synthase – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Gachet, M. S., et al. (2014). A quantitiative LC-MS/MS method for the measurement of arachidonic acid, prostanoids, endocannabinoids, N-acylethanolamines and steroids in human plasma. Journal of Chromatography B. Available at: [Link]

-

Jegerschöld, C., et al. (2013). Crystal structure of microsomal prostaglandin E2 synthase provides insight into diversity in the MAPEG superfamily. PNAS. Available at: [Link]

-

Patsnap Synapse. (2024). What are TXA2 synthase inhibitors and how do they work?. Patsnap Synapse. Available at: [Link]

-

Rocca, B., & FitzGerald, G. A. (2002). Prostaglandin E2 synthases in neurologic homeostasis and disease. Journal of Neurochemistry. Available at: [Link]

-

Taylor & Francis. Thromboxane A2 – Knowledge and References. Taylor & Francis. Available at: [Link]

Sources

- 1. goodrx.com [goodrx.com]

- 2. Prostaglandin - Wikipedia [en.wikipedia.org]